molecular formula C16H30N2O3 B1457142 Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate CAS No. 1232060-12-6

Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate

Cat. No.: B1457142
CAS No.: 1232060-12-6
M. Wt: 298.42 g/mol
InChI Key: JYVJIRQBIKCZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C16H30N2O3 and a molecular weight of 298.43 g/mol . This compound is notable for its unique structure, which includes a piperidine ring, a tetrahydropyran moiety, and a tert-butyl ester group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.

    Biology: This compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate (CAS Number: 1232060-12-6) is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, focusing on its mechanisms, pharmacological profiles, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a tert-butyl group and a tetrahydropyran moiety. Its molecular formula is C16H30N2O3\text{C}_{16}\text{H}_{30}\text{N}_{2}\text{O}_{3}, with a molecular weight of 298.43 g/mol. The compound is primarily used for research purposes and is noted for its irritant properties upon exposure .

The biological activity of this compound is attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. Notably, research indicates that piperidine derivatives can act as inhibitors of specific enzymes, such as MenA in Mycobacterium tuberculosis, which is crucial for developing new anti-tuberculosis therapies .

Neuropharmacology

Studies have shown that compounds similar to this compound exhibit activity at muscarinic receptors, particularly M1 and M4 subtypes. These receptors play essential roles in cognitive function and are targets for treating Alzheimer's disease. For instance, certain piperidine derivatives have demonstrated agonistic effects on M1 receptors, leading to improvements in cognitive deficits in animal models .

Antimycobacterial Activity

Recent research has highlighted the potential of piperidine derivatives as antimycobacterial agents. Inhibitors derived from similar scaffolds have shown IC50 values ranging from 13 to 22 μM against MenA, indicating promising potency against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine structure can enhance potency and selectivity .

Study 1: Muscarinic Receptor Agonism

A study conducted by Bodick et al. (1997) investigated the effects of various muscarinic agonists on cognitive function in Alzheimer's patients. Compounds structurally related to this compound were included in the analysis, revealing significant improvements in behavioral disturbances associated with Alzheimer's disease .

Study 2: Antimycobacterial Efficacy

In another study focused on the inhibition of MenA, researchers synthesized a series of piperidine derivatives and evaluated their antimycobacterial activity. The results showed that certain modifications led to enhanced inhibitory effects against Mycobacterium tuberculosis, with some compounds achieving nearly complete sterilization in combination therapies within two weeks .

Data Tables

Compound Target IC50 (μM) Activity
This compoundM1 receptorNot specifiedAgonist
Piperidine Derivative AMenA13Inhibitor
Piperidine Derivative BMenA22Inhibitor

Properties

IUPAC Name

tert-butyl 4-[methyl(oxan-4-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)18-9-5-13(6-10-18)17(4)14-7-11-20-12-8-14/h13-14H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVJIRQBIKCZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-methylaminopiperidine-1-carboxylic acid tert-butyl ester (200 mg, 0.93 mmol), tetrahydropyran-3-one (187 mg, 1.87 mmol), 4 Å powdered molecular sieves (550 mg) and DIPEA (323 μl, 241 mg, 1.87 mmol) in DCM (10 mL) was stirred at room temperature for 30 min before the addition of sodium triacetoxyborohydride (396 mg, 1.87 mmol). The reaction mixture was stirred at room temperature for 16 h then diluted with DCM and washed with H2O. The organic phase was dried (Na2SO4) and concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PCC, MeOH:DCM, 0-10%) affording 4-[Methyl(tetrahydropyran-4-yl)amino]piperidine-1-carboxylic acid tert-butyl ester as an oil (101 mg, 36%). 1H NMR (CDCl3, 300 MHz): δ 4.24-4.07 (m, 2H); 4.06-3.96 (m, 2H); 3.43-3.32 (m, 2H); 2.78-2.63 (m, 4H); 2.25 (s, 3H); 1.77-1.60 (m, 8H); 1.46 (s, 9H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
187 mg
Type
reactant
Reaction Step One
Name
Quantity
323 μL
Type
reactant
Reaction Step Two
Quantity
396 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.